molecular formula C20H22N6O B5421183 1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one

1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5421183
M. Wt: 362.4 g/mol
InChI Key: XYJAURJXYHMBOF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For example, two novel fused-ring energetic compounds were successfully prepared via a simple synthetic method .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .


Physical and Chemical Properties Analysis

Compounds with the pyrazolo[1,5-a]pyrimidine core exhibit excellent thermal stability . They also possess higher positive heats of formation due to the aza-fused structure .

Future Directions

The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidines make them one of the research hotspots of antitumor drugs in recent years . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

3-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-2-14-13-19(26-18(22-14)7-10-21-26)24-11-8-15(9-12-24)25-17-6-4-3-5-16(17)23-20(25)27/h3-7,10,13,15H,2,8-9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAURJXYHMBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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